molecular formula C24H25N7O3 B2929187 2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920225-78-1

2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2929187
CAS No.: 920225-78-1
M. Wt: 459.51
InChI Key: AABFRSNVNZTXLG-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic compound, potentially used in research across various fields due to its unique molecular structure. This molecule features multiple functional groups, including ether, amide, and aromatic rings, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions:

  • Synthesis of the triazolopyrimidine core: : This step can be achieved by cyclization of suitable precursors under specific conditions, often using catalysts or heating.

  • Formation of piperazine derivative: : The piperazine ring is introduced through nucleophilic substitution reactions.

  • Coupling reactions: : The final step involves the coupling of 3-methoxyphenoxy group with the piperazine derivative, often facilitated by a coupling agent like DCC or EDCI.

Industrial Production Methods

Industrial production likely involves optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The processes might incorporate continuous flow techniques and automated systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The methoxy and phenoxy groups can undergo oxidative reactions under strong oxidizing conditions.

  • Reduction: : Specific reduction reactions may target the nitrogen-containing heterocycles.

  • Substitution: : The aromatic and heterocyclic rings offer numerous sites for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Catalysts like palladium on carbon or lithium aluminum hydride.

  • Substitution: : Halogenation reactions using reagents like N-bromosuccinimide, followed by nucleophilic substitutions.

Major Products Formed

Major products depend on the specific reaction but may include various oxidized, reduced, or substituted derivatives retaining the core structure.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as a building block for more complex molecules due to its multiple functional groups.

  • Mechanistic Studies: : Studied for its reactivity and transformations under different conditions.

Biology

  • Biochemical Assays:

Medicine

  • Pharmacology: : Potential as a lead compound for the development of new drugs, particularly targeting specific enzymes or receptors.

Industry

  • Material Science: : Investigated for its potential in creating novel materials with unique properties.

  • Catalysis: : Possible applications as a catalyst or catalyst precursor in organic synthesis.

Mechanism of Action

Molecular Targets and Pathways Involved

The exact mechanism of action will depend on its application. For potential medicinal uses, it could interact with specific receptors or enzymes, altering biochemical pathways. Its structure suggests possible binding to nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can be compared to other triazolopyrimidine derivatives, highlighting its unique methoxyphenoxy and p-tolyl groups. These groups may impart different chemical properties and biological activities compared to similar structures.

List of Similar Compounds

  • 2-(4-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

  • 2-(3-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

This article should provide a comprehensive overview of this compound and its relevance in various scientific and industrial contexts. Where do you see this compound being most exciting to explore?

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-17-6-8-18(9-7-17)31-24-22(27-28-31)23(25-16-26-24)30-12-10-29(11-13-30)21(32)15-34-20-5-3-4-19(14-20)33-2/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABFRSNVNZTXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC(=C5)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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